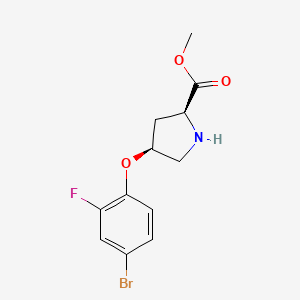

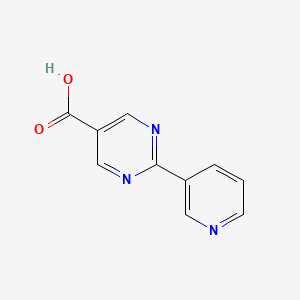

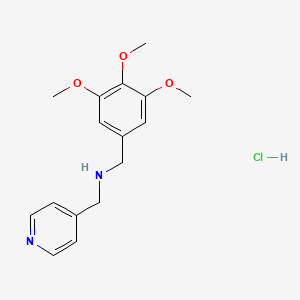

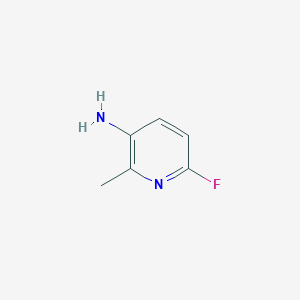

Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives and their synthesis, which can be related to the compound . Pyridine derivatives are of significant interest in the field of medicinal chemistry due to their potential biological activities and applications in materials chemistry .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and diverse. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone involves reactions with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of a catalytic amount of piperidine . Another example is the synthesis of 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine and its hydrochloride derivative, which involves radical homo- and copolymerization to create macromolecular systems . Additionally, the synthesis of highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles (PMAPs) through a multi-component tether catalysis one-pot protocol demonstrates the complexity and versatility of pyridine derivative synthesis .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of the pyridine ring, which can be functionalized at various positions to yield a wide range of compounds with different properties. For example, the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers shows the incorporation of pyridine moieties into polymer chains . The coordination of N,N' bidentate ligands aryl-pyridin-2-ylmethyl-amine to ruthenium complexes and their subsequent oxidation to imine ligands also highlights the structural diversity of pyridine derivatives .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including etherification, esterification, and coordination to metal centers. The synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate involves etherification and esterification reactions . The coordination of aryl-pyridin-2-ylmethyl-amine ligands to ruthenium and their oxidation to imine ligands is another example of the chemical reactivity of pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely depending on their structure. For instance, polyimides containing pyridine moieties exhibit good solubility in aprotic amide solvents and cresols, as well as excellent thermal stability and mechanical properties . The synthesis of pyrido[1,2-a]benzimidazoles by direct copper-catalyzed amination highlights the importance of acid additives in influencing the properties of the resulting compounds .

Aplicaciones Científicas De Investigación

Metal Ion Affinity and Fluorescence Properties

- Metal complexes of derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, such as tris-[6-(3,4,5-trimethoxy-phenyl)-pyridin-2-ylmethyl]-amine, exhibit hydrophobic cavities that can accommodate small molecules. These complexes, with enhanced solubility in organic and aqueous solvents, have been studied for their binding properties with metal ions like Zn(2+) and Cu(2+). The fluorescence properties of these complexes show potential for charge-transfer character in the excited state, contributing to their utility in various applications (Liang et al., 2009).

Corrosion Inhibition

- Schiff base compounds, including derivatives like benzylidene-pyridine-2-yl-amine, have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid environments. These compounds are identified as mixed-type inhibitors, and their efficiency changes with the type of functional groups substituted on the benzene ring (Ashassi-Sorkhabi et al., 2005).

Catalysis in Chemical Reactions

- Pyridin-2-ylmethyl-indole derivatives have been utilized in palladium catalysis, showing efficiency in reactions like the Suzuki–Miyaura coupling and the allylation of aldehydes. These ligands bind in a tridentate mode, suggesting their versatility in catalytic applications (Singh et al., 2017).

Antioxidant and Acetylcholinesterase Inhibitory Properties

- Diverse γ-pyridinyl amine derivatives, including compounds like 4-methoxy-N-(pyridin-4-ylmethyl) aniline, have demonstrated significant antioxidant activity and moderate acetylcholinesterase inhibitory properties. These findings suggest potential applications in the design of new molecules with dual activity for antioxidant and acetylcholinesterase inhibitory capacities (Vargas Méndez & Kouznetsov, 2015).

Biological Imaging Applications

- Zinpyr family sensors, including derivatives with pyridin-2-ylmethyl groups, have shown utility in biological imaging applications. These sensors exhibit midrange affinity for Zn(II) ions, offering potential for use in confocal microscopy studies and other in vivo applications (Nolan et al., 2006).

Propiedades

IUPAC Name |

1-pyridin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.ClH/c1-19-14-8-13(9-15(20-2)16(14)21-3)11-18-10-12-4-6-17-7-5-12;/h4-9,18H,10-11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBPFMOQHLANIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=NC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5,7-Trichlorobenzo[d]thiazole](/img/structure/B1326403.png)

![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)

![4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326411.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326416.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326420.png)